trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

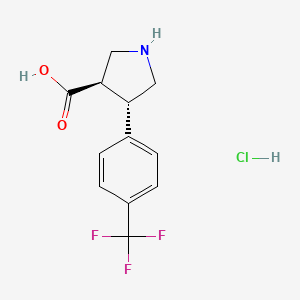

Chemical Structure: The compound features a pyrrolidine ring substituted with a 4-(trifluoromethyl)phenyl group at the trans-4 position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Molecular Formula: C₁₂H₁₃ClF₃NO₂. Molecular Weight: 295.69 g/mol . The hydrochloride salt is typically stored at room temperature in sealed, moisture-free conditions . Applications: Used as a pharmaceutical intermediate or building block in drug discovery, particularly for its trifluoromethyl group, which enhances metabolic stability and target binding .

Properties

IUPAC Name |

(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKJMKAVRTDKQ-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethyl-substituted benzene derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products:

Oxidation Products: N-oxides, hydroxylated derivatives.

Reduction Products: Alcohols, reduced carboxylic acid derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Receptor Binding: It can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Agriculture: It may have applications in the development of agrochemicals such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Positional Isomers

Key Differences : Positional isomerism alters electronic and steric properties, affecting solubility, reactivity, and biological interactions. The 4-CF₃ isomer’s para-substitution may enhance symmetry and binding efficiency compared to ortho/meta analogs .

Substituted Phenyl Analogs

| Compound Name | CAS | Substituent | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| trans-4-(4-Methoxyphenyl) analog | 1049978-93-9 | 4-OCH₃ | C₁₂H₁₆ClNO₃ | 262.13 | - | - |

| trans-4-(2-Chlorophenyl) analog | 1820581-20-1 | 2-Cl | C₁₁H₁₃Cl₂NO₂ | 262.13 | - | - |

| trans-4-(3-Fluorophenyl) analog | - | 3-F | C₁₁H₁₃ClFNO₂ | 245.68 | - | - |

| (±)-4-(1,3-Benzodioxol-5-yl) derivative | - | Benzodioxol | C₂₂H₂₂F₃N₃O₅ | 466 | 68 | >99 |

| (±)-4-(3,5-Dimethoxyphenyl) derivative | - | 3,5-(OCH₃)₂ | C₂₃H₂₆F₃N₃O₅ | 482 | 63 | 99 |

Key Differences :

- Electron-Withdrawing Groups (CF₃, Cl) : Enhance acidity of the carboxylic acid and improve metabolic stability.

- Electron-Donating Groups (OCH₃) : Increase solubility but may reduce binding affinity in hydrophobic pockets .

- Complex Derivatives (Benzodioxol, Dimethoxyphenyl) : Exhibit higher molecular weights and modified pharmacokinetic profiles, often synthesized with >99% purity .

Biological Activity

trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, often abbreviated as TFPPCA-HCl, is a compound of significant interest in pharmaceutical research, particularly due to its unique structural characteristics and biological activities. This article explores its biological activity, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12F3NO2·HCl

- Molecular Weight : 259.22 g/mol

- CAS Number : 1049978-66-6

- IUPAC Name : (3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid hydrochloride

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making TFPPCA-HCl an attractive candidate in drug development.

Biological Activity Overview

TFPPCA-HCl has been investigated for various biological activities, particularly in the context of neurological disorders and cancer treatment. Below are some key findings:

1. Pharmaceutical Applications

- Neurological Disorders : TFPPCA-HCl serves as an intermediate in the synthesis of drugs targeting neurological conditions. Its structure allows for modifications that can enhance drug efficacy against conditions such as depression and anxiety disorders .

- Cancer Research : Studies indicate that derivatives of TFPPCA-HCl exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against ovarian cancer cells .

- The biological activity of TFPPCA-HCl is attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cell proliferation. Research suggests that it may act as a competitive inhibitor for certain enzymes related to the endocannabinoid system, which is crucial in modulating pain and inflammation .

Data Table: Biological Activity Summary

| Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | OVCAR-3 (Ovarian Cancer) | 31.5 | |

| Antiproliferative | COV318 (Ovarian Cancer) | 43.9 | |

| Neurological Receptor Interaction | Various CNS Targets | N/A |

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of TFPPCA-HCl derivatives on ovarian cancer cells, researchers found that modifications to the trifluoromethyl group significantly enhanced the inhibitory potency against cell viability. The most potent derivative achieved an IC50 value of 31.5 µM, indicating substantial potential for development as an anticancer agent .

Case Study 2: Neurological Applications

Another research focus involved using TFPPCA-HCl as a scaffold for developing new antidepressants. The compound's ability to interact with serotonin receptors was explored, revealing promising results that suggest it may enhance serotonergic signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.